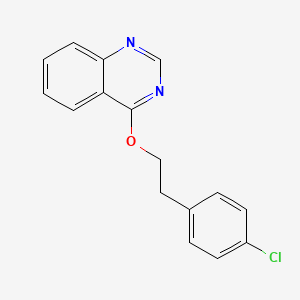
Z-Phe-ome
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Phe-ome is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyloxycarbonylamino group attached to a phenylpropionic acid methyl ester backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Phe-ome typically involves the esterification of 2-(Benzyloxycarbonylamino)-3-phenylpropionic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Z-Phe-ome can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or benzyloxycarbonylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Z-Phe-ome has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Z-Phe-ome involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Additionally, the ester group can undergo hydrolysis, releasing the active acid form that can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzyloxycarbonylamino)-3-phenylpropionic acid: The parent acid form of the ester.
3-Phenylpropionic acid methyl ester: Lacks the benzyloxycarbonylamino group.
2-(Benzyloxycarbonylamino)-3-phenylpropionic acid ethyl ester: An ethyl ester analog.
Uniqueness
Z-Phe-ome is unique due to the presence of both the benzyloxycarbonylamino and ester groups, which confer distinct reactivity and binding properties. This combination makes it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research.
Eigenschaften
Molekularformel |
C18H19NO4 |
|---|---|
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
methyl 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C18H19NO4/c1-22-17(20)16(12-14-8-4-2-5-9-14)19-18(21)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21) |
InChI-Schlüssel |
BBACSHIJBOGXKL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2'-Ethyl-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8687917.png)



![3-Piperidinone, 4-[(dimethylamino)methylene]-1-(triphenylmethyl)-](/img/structure/B8687943.png)

